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molecular formula C6H2BrF3 B061163 1-Bromo-2,3,4-trifluorobenzene CAS No. 176317-02-5

1-Bromo-2,3,4-trifluorobenzene

Cat. No. B061163
M. Wt: 210.98 g/mol
InChI Key: MUUAQFJJUGVBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063049B2

Procedure details

To a solution of iPr2NH (56.8 mmol, 8 ml) in THF (50 ml) at −78° C. was added dropwise a solution of nBuLi (1.6M in hexane, 56.8 ml, 35.5 mmol). The dry ice bath was removed and the mixture was stirred at 0° C. for ˜15 min. The mixture is transferred via cannula to a solution of 1-bromo-2,3,4-trifluorobenzene (47.4 mmol, 10 g) in THF (50 ml) cooled at −78° C. The orange solution was stirred at −78° C. for 1 h, then transferred, via cannula, to freshly grinded dry CO2. The reaction was warmed up to room temperature and stirred overnight. The reaction mixture was cooled at 0° C., quenched with 10% HCl (300 ml), extracted with ether (100 ml×3), dry over MgSO4 and concentrated under reduced pressure to obtain (10.6 g, 88%) of the title compound.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
56.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[C:15]=1[F:22].[C:23](=[O:25])=[O:24]>C1COCC1>[Br:13][C:14]1[C:15]([F:22])=[C:16]([F:21])[C:17]([F:20])=[C:18]([CH:19]=1)[C:23]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
56.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for ˜15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled at −78° C
STIRRING
Type
STIRRING
Details
The orange solution was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(=C(C(=C(C(=O)O)C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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